2,3-Oxidosqualene

Descripción general

Descripción

2,3-Oxidosqualene, also known as squalene oxide or squalene epoxide, is a crucial intermediate in the biosynthesis of sterols and triterpenes. It is formed when squalene is oxidized by the enzyme squalene monooxygenase. This compound plays a significant role in the synthesis of cell membrane sterol precursors such as lanosterol and cycloartenol, which are essential for maintaining cell membrane integrity in eukaryotes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Oxidosqualene is synthesized from squalene through an enzymatic oxidation process. The enzyme squalene monooxygenase catalyzes the epoxidation of squalene to form this compound. This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of oxygen .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods. For instance, genetically engineered microorganisms such as Escherichia coli can be used to produce this compound by introducing the necessary enzymes and optimizing the metabolic pathways . This method allows for the large-scale production of this compound in a cost-effective and environmentally friendly manner.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Oxidosqualene undergoes various chemical reactions, including:

Cyclization: Catalyzed by oxidosqualene cyclases, leading to the formation of sterols and triterpenes.

Oxidation: Further oxidation can occur, leading to the formation of more complex molecules.

Substitution: Functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as molecular oxygen or hydrogen peroxide can be used in the presence of appropriate catalysts.

Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce functional groups into the molecule.

Major Products Formed:

Lanosterol: A precursor to cholesterol and other sterols.

Cycloartenol: A precursor to plant sterols and triterpenes.

Various triterpenes: Including lupeol, α-amyrin, and β-amyrin.

Aplicaciones Científicas De Investigación

Biochemical Role in Sterol Biosynthesis

2,3-Oxidosqualene is crucial in the cholesterol biosynthetic pathway. The enzyme this compound cyclase (OSC) catalyzes the conversion of this compound into lanosterol or cycloartenol, which are fundamental intermediates in sterol biosynthesis in mammals and plants, respectively. This conversion is significant for maintaining cellular membrane integrity and fluidity.

Table 1: Key Enzymatic Conversions Involving this compound

| Substrate | Product | Organism | Key Enzyme |

|---|---|---|---|

| This compound | Lanosterol | Mammals | This compound Cyclase |

| This compound | Cycloartenol | Plants | This compound Cyclase |

| This compound | Triterpenoids | Various Plants | Various OSCs |

2.1. Liver Protection

Research has demonstrated that OSC plays a protective role against liver cell injury caused by intermittent hypoxia (IH), a condition prevalent in obstructive sleep apnea (OSA). In a study involving human liver cells (HL-02), overexpression of OSC was found to mitigate IH-induced apoptosis and triglyceride accumulation . This suggests potential therapeutic applications for OSC in liver diseases.

Case Study: Intermittent Hypoxia and OSC Expression

- Objective : Investigate the protective effects of OSC on hepatic cells under IH conditions.

- Findings : Overexpression of OSC reduced apoptosis rates and triglyceride levels in HL-02 cells exposed to IH.

- : Enhancing OSC expression may provide a therapeutic strategy for managing liver injuries associated with OSA.

Triterpenoid Biosynthesis

The enzymatic activity of OSC is not limited to sterols; it also facilitates the biosynthesis of various triterpenoids. These compounds have been recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.

Table 2: Triterpenoids Derived from this compound

| Triterpenoid | Source Plant | Biological Activity |

|---|---|---|

| β-Amyrin | Various | Antioxidant |

| Lupeol | Olive Oil | Anti-inflammatory |

| Friedelin | Various | Anticancer |

Biotechnological Applications

The ability to manipulate OSCs has led to advancements in synthetic biology aimed at producing valuable triterpenoids. For instance, researchers have utilized yeast systems to express plant OSCs, enabling the production of specific triterpenoid structures that can be harvested for pharmaceutical use .

Case Study: Heterologous Expression of Plant OSCs

- Objective : To produce specific triterpenoids using engineered yeast.

- Method : Heterologous expression of plant OSC genes in Saccharomyces cerevisiae.

- Outcome : Successful production of diverse triterpenoid compounds with potential therapeutic applications.

Mecanismo De Acción

2,3-Oxidosqualene exerts its effects primarily through its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of this compound to form various sterols and triterpenes. The mechanism involves the formation of a carbocation intermediate, which undergoes a series of cyclization and rearrangement reactions to produce the final products . The molecular targets include enzymes such as lanosterol synthase and cycloartenol synthase, which are involved in the biosynthesis of sterols and triterpenes .

Comparación Con Compuestos Similares

Squalene: The precursor to 2,3-oxidosqualene, which undergoes epoxidation to form this compound.

Lanosterol: A product of the cyclization of this compound, serving as a precursor to cholesterol.

Cycloartenol: Another product of the cyclization of this compound, serving as a precursor to plant sterols and triterpenes.

Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of both sterols and triterpenes. Its ability to undergo various cyclization reactions catalyzed by different oxidosqualene cyclases allows for the formation of a diverse array of biologically important molecules. This versatility makes it a valuable compound in both scientific research and industrial applications .

Actividad Biológica

2,3-Oxidosqualene (OS) is a crucial intermediate in the biosynthesis of sterols and triterpenoids, which are significant for various biological functions. This article delves into the biological activity of this compound, focusing on its enzymatic conversion, protective roles in cellular contexts, and implications in health and disease.

Enzymatic Conversion and Function

The primary biological activity of this compound is its conversion by oxidosqualene cyclases (OSCs) into various polycyclic triterpenoids. This process is essential for the synthesis of cholesterol and other sterols. The OSCs catalyze the cyclization of this compound to produce lanosterol, cycloartenol, and other triterpenoids that play critical roles in cell membrane structure and function.

Table 1: Key Triterpenoids Derived from this compound

| Triterpenoid | Function | Source |

|---|---|---|

| Lanosterol | Precursor to cholesterol | Animal cells |

| Cycloartenol | Precursor to phytosterols | Plants |

| Alpha-amyrin | Anti-inflammatory properties | Various plants |

| Beta-amyrin | Antioxidant and antimicrobial activities | Various plants |

Protective Role in Hepatic Cells

Recent studies have highlighted the protective role of OSC against liver injury induced by intermittent hypoxia (IH), a condition often associated with obstructive sleep apnea. In a study involving human liver cells (HL-02), it was found that IH decreased OSC expression, leading to increased cell apoptosis. However, overexpression of OSC significantly mitigated these effects by enhancing cell proliferation and reducing triglyceride accumulation in the presence of IH.

Case Study: Intermittent Hypoxia and OSC Expression

- Objective : To assess the impact of IH on OSC expression and its protective role in HL-02 cells.

- Findings :

Implications in Disease

The biological activity of this compound extends beyond metabolic pathways; it also has implications in various diseases. For example, inhibitors targeting OSC have been explored for their potential as hypocholesterolemic agents. Certain compounds mimicking the structure of this compound have shown promise in inhibiting cholesterol synthesis, thereby presenting therapeutic avenues for conditions like hypercholesterolemia.

Research Findings on OSC Inhibitors

- Study Focus : Development of site-directed irreversible inhibitors of OSC.

- Results :

- A series of azasqualene derivatives were synthesized to mimic carbonium ions formed during OS cyclization.

- Some derivatives exhibited significant hypocholesterolemic activity with low toxicity profiles.

- The most effective compound was identified as squalene maleimide, which acts as a potent inhibitor of mammalian OSC .

Propiedades

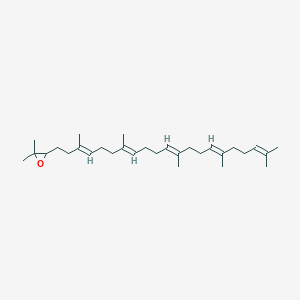

IUPAC Name |

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIMSPSDBYKPPY-BANQPHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50900960 | |

| Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-26-2 | |

| Record name | 2,3-Oxidosqualene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Oxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.